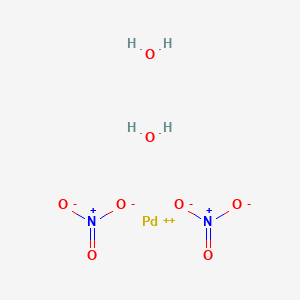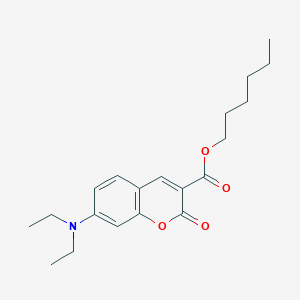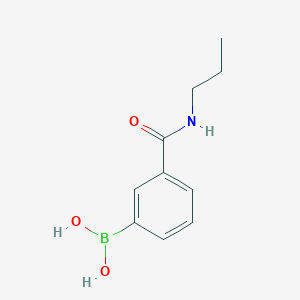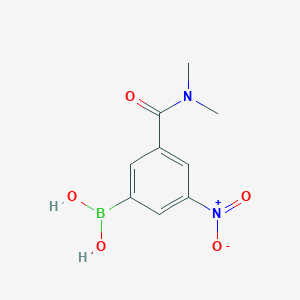![molecular formula C9H13N3O2 B1450948 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1698653-24-5](/img/structure/B1450948.png)
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1698653-24-5 . It has a molecular weight of 195.22 and its IUPAC name is ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine-2-carboxylate . The compound appears as a white to yellow solid .
Synthesis Analysis
A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.
Chemical Reactions Analysis
The compound is part of a class of molecules known as tetrahydropyrazolo[1,5-a]pyrimidines . These molecules are attractive scaffolds for designing biologically active compounds . The most common method of obtaining such compounds is to reduce pyrazolopyrimidines with complex hydrides .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 . It appears as a white to yellow solid . Unfortunately, the available literature does not provide more detailed physical and chemical properties such as boiling point, melting point, or density.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrimido and Pyrazolo Derivatives : A study by Elnagdi, Sallam, and Ilias (1975) discusses the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their further transformation into various compounds, showcasing the versatility of this chemical in creating new molecular structures (Elnagdi, Sallam, & Ilias, 1975).
Utility in Synthesizing Antimicrobial Agents : Farag, Kheder, and Mabkhot (2008) reported on the use of this compound in creating new derivatives with potential antimicrobial properties, highlighting its significance in medicinal chemistry (Farag, Kheder, & Mabkhot, 2008).
Chemical Transformations
Creation of Thiazolo Derivatives : Sherif et al. (1993) explored the conversion of ethyl tetrahydropyrimidine derivatives into thiazolo derivatives, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Production of Fluorescent Molecules : Wu et al. (2006) discovered that a derivative of this compound can act as a novel fluorescent molecule, suggesting applications in molecular imaging and diagnostics (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Biological Applications
Anticancer and Anti-inflammatory Potential : Rahmouni et al. (2016) synthesized derivatives that showed potential as anticancer and anti-5-lipoxygenase agents, indicating possible therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis of Biologically Important Heterocycles : Research by Youssef et al. (2013) focused on the synthesis of various heterocyclic systems using this compound, emphasizing its role in developing compounds with biological importance (Youssef, Abbady, Ahmed, & Omar, 2013).
Mechanism of Action
Target of Action
It has been suggested that similar compounds may act as mimetics for adenine, binding to atp-binding sites of proteins .
Mode of Action
It is known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Result of Action
It has been reported that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Biochemical Analysis
Biochemical Properties
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinase enzymes, which are pivotal in phosphorylation processes. The compound binds to the active site of these enzymes, modulating their activity and thereby affecting downstream signaling pathways . Additionally, it interacts with certain receptor proteins, altering their conformation and function, which can lead to changes in cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. In particular, the compound has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By affecting this pathway, this compound can alter cell growth and survival, making it a potential candidate for cancer therapy. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it acts as an inhibitor for certain kinases, preventing their phosphorylation activity . This inhibition can lead to a cascade of effects, ultimately affecting cellular functions. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits high stability and activity, but over prolonged periods, it may undergo degradation, leading to a decrease in its efficacy . Studies have shown that the compound remains stable for up to 48 hours under standard laboratory conditions, but its activity diminishes beyond this period. Long-term exposure to the compound can also lead to adaptive cellular responses, such as upregulation of detoxifying enzymes, which can mitigate its effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates and overall metabolic homeostasis.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZOQAZSLXZMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698653-24-5 | |
| Record name | ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)













